molecular formula C21H21N3O3 B2402061 N1-(4-ethylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide CAS No. 898419-17-5

N1-(4-ethylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide

Cat. No. B2402061
CAS RN: 898419-17-5
M. Wt: 363.417
InChI Key: YJVMHZYPCMRFPO-UHFFFAOYSA-N
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Description

N1-(4-ethylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is a useful research compound. Its molecular formula is C21H21N3O3 and its molecular weight is 363.417. The purity is usually 95%.
BenchChem offers high-quality N1-(4-ethylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(4-ethylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymorphic Modifications and Diuretic Properties

Research on polymorphic modifications of compounds related to pyrroloquinoline derivatives, such as 6-Hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, has revealed strong diuretic properties, indicating potential applications in hypertension remedies. Two polymorphic forms of this compound have been identified, differing in molecular organization and crystal packing, which may influence its bioavailability and efficacy as a hypertension remedy (Shishkina et al., 2018).

Synthesis and Characterization of Organic Salts

The synthesis and characterization of organic salts such as 2-((4-bromophenyl)amino)pyrido[1,2-a]quinoxalin-11-ium bromide monohydrate, derived from oxidative cyclization processes, highlight the chemical versatility of quinoxaline derivatives. These compounds exhibit unique electronic and structural properties, suggesting potential applications in the development of novel chemical entities with diverse pharmacological activities (Faizi et al., 2018).

Development of Antitumor Agents

The design and synthesis of quinolin-4-ones with antitumor properties, such as 2-(3-Alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-ones, demonstrate the potential of pyrroloquinoline derivatives in cancer research. These compounds have shown potent anti-proliferative activity against various human cancer cell lines, indicating their promise as clinical trial candidates for anticancer therapies (Huang et al., 2013).

Chemosensor Development

The development of chemosensors for monitoring Zn2+ concentrations in living cells and aqueous solutions, utilizing compounds such as 2-(N-(2-hydroxyethyl)-N-((pyridin-2-yl)methyl)amino)-N-(quinolin-8-yl)acetamide, underscores the application of pyrroloquinoline derivatives in biochemical sensing and environmental monitoring. These chemosensors exhibit remarkable fluorescence enhancement in the presence of Zn2+, offering a practical system for biological and environmental analysis (Park et al., 2015).

Mechanism of Action

Target of Action

The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/c-neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4).

Mode of Action

The compound acts as an EGFR inhibitor . It binds to the ATP-binding site of EGFR, thereby inhibiting the activation of the intrinsic protein-tyrosine kinase activity of EGFR. This leads to a decrease in autophosphorylation and downstream signaling cascades that are implicated in cell proliferation and survival.

Biochemical Pathways

The inhibition of EGFR leads to a decrease in the activation of downstream signaling pathways, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways . These pathways are involved in cell proliferation, survival, and differentiation. Therefore, the inhibition of these pathways can lead to the suppression of tumor growth and survival.

Result of Action

The result of the compound’s action is the inhibition of tumor growth and survival. By inhibiting EGFR and its downstream signaling pathways, the compound can suppress the proliferation and survival of tumor cells .

properties

IUPAC Name

N-(4-ethylphenyl)-N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-2-13-3-6-16(7-4-13)22-20(26)21(27)23-17-11-14-5-8-18(25)24-10-9-15(12-17)19(14)24/h3-4,6-7,11-12H,2,5,8-10H2,1H3,(H,22,26)(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJVMHZYPCMRFPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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